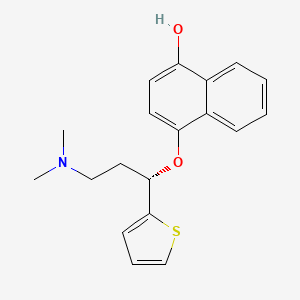
N-Methyl 4-Hydroxy Duloxetine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl 4-Hydroxy Duloxetine is a chemical compound with the molecular formula C19H21NO2S and a molecular weight of 327.44 g/mol . It is a derivative of Duloxetine, which is a well-known serotonin-norepinephrine reuptake inhibitor used in the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl 4-Hydroxy Duloxetine involves several steps. The tosylate is converted into a nitrile without loss of chirality, followed by further reactions to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to those used for Duloxetine hydrochloride. These methods involve the preparation of racemic condensed compounds, optical resolution, and purification steps . The process aims to achieve high chiral purity and yield while maintaining mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-Methyl 4-Hydroxy Duloxetine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the naphthyl ring, particularly at the 4-, 5-, or 6-positions.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as N-demethylation, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include potassium bis(trimethylsilyl)amide, sodium hydroxide, and various reducing agents . The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, such as glucuronide, sulfate, and O-methylated conjugation products .
Scientific Research Applications
N-Methyl 4-Hydroxy Duloxetine has several scientific research applications, including:
Mechanism of Action
N-Methyl 4-Hydroxy Duloxetine exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . It has a less potent effect on dopamine reuptake and does not significantly interact with other neurotransmitter receptors . The molecular targets include serotonin and norepinephrine transporters, and the pathways involved are related to the modulation of mood and pain perception .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Methyl 4-Hydroxy Duloxetine include:
Duloxetine: The parent compound, used as a serotonin-norepinephrine reuptake inhibitor.
Fluoxetine: Another selective serotonin reuptake inhibitor used in the treatment of depression.
Nisoxetine: A norepinephrine reuptake inhibitor.
Uniqueness
This compound is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Duloxetine . These modifications can potentially lead to variations in its therapeutic effects and side effect profile .
Properties
Molecular Formula |
C19H21NO2S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-[(1S)-3-(dimethylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol |
InChI |
InChI=1S/C19H21NO2S/c1-20(2)12-11-18(19-8-5-13-23-19)22-17-10-9-16(21)14-6-3-4-7-15(14)17/h3-10,13,18,21H,11-12H2,1-2H3/t18-/m0/s1 |
InChI Key |
SBXNRQCJTFEZJD-SFHVURJKSA-N |
Isomeric SMILES |
CN(C)CC[C@@H](C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O |
Canonical SMILES |
CN(C)CCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















